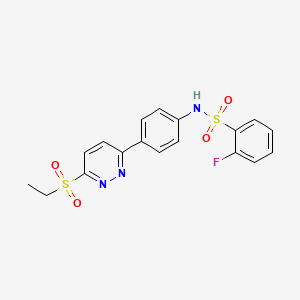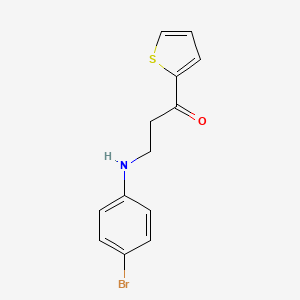
N-(1-ethyl-2-oxoindolin-5-yl)-4-fluoro-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethyl-2-oxoindolin-5-yl)-4-fluoro-3-methylbenzenesulfonamide, also known as Efipladib, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Efipladib belongs to the class of phospholipase A2 (PLA2) inhibitors, which have been found to play a crucial role in various physiological and pathological processes.
Scientific Research Applications
1. Cyclooxygenase Inhibition and Clinical Trials
- A study by Hashimoto et al. (2002) investigated derivatives of benzenesulfonamide, including compounds similar to N-(1-ethyl-2-oxoindolin-5-yl)-4-fluoro-3-methylbenzenesulfonamide, for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). Introduction of a fluorine atom to these molecules was found to enhance COX-2 potency and increase selectivity, contributing to the development of a potent COX-2 inhibitor currently in clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
2. Antimicrobial and Anticancer Evaluation
- Kumar et al. (2014) synthesized and evaluated a series of N-substituted benzenesulfonamide derivatives for in vitro antimicrobial and anticancer activities. Certain compounds demonstrated effective antimicrobial properties, and almost all synthesized compounds showed greater anticancer activity than carboplatin against specific cell lines. This highlights the potential of these compounds, including N-(1-ethyl-2-oxoindolin-5-yl)-4-fluoro-3-methylbenzenesulfonamide, in developing new antimicrobial and anticancer treatments (Kumar et al., 2014).
3. Quantum Chemical and Molecular Dynamic Studies
- Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations to study the adsorption and corrosion inhibition properties of piperidine derivatives, including those structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-4-fluoro-3-methylbenzenesulfonamide. This research is relevant for understanding the interaction of such compounds with metal surfaces, which is critical in material science and corrosion prevention (Kaya et al., 2016).
4. Enantioselective Fluorination and Catalysis
- Wang et al. (2014) fine-tuned the reactivity and selectivity of N-fluorobenzenesulfonamide for use in enantioselective fluorination reactions. By altering substituents on the phenyl rings, they obtained various 3-fluoro-2-oxindoles with high yields and enantioselectivities. This research demonstrates the application of N-fluorobenzenesulfonamide derivatives in asymmetric synthesis, which is crucial in the development of pharmaceuticals and fine chemicals (Wang et al., 2014).
5. Urease Inhibition and Enzyme Activity
- Arshad et al. (2017) synthesized new isatin derivatives, closely related to N-(1-ethyl-2-oxoindolin-5-yl)-4-fluoro-3-methylbenzenesulfonamide, and tested their urease inhibition potential. The study showed that these compounds could retard enzymatic activity, suggesting their potential use in treating diseases associated with urease activity (Arshad et al., 2017).
6. Nitrogen Source for C-N Bond Formation
- Li and Zhang (2014) utilized N-fluorobenzenesulfonimide as an efficient nitrogen source for the formation of C–N bonds. This application is significant in organic synthesis, particularly in the construction of nitrogen-containing compounds, which are prevalent in many pharmaceuticals and biologically active molecules (Li & Zhang, 2014).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-3-20-16-7-4-13(9-12(16)10-17(20)21)19-24(22,23)14-5-6-15(18)11(2)8-14/h4-9,19H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFVPHTAIITNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-4-fluoro-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)benzamide;hydrochloride](/img/structure/B2742854.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide](/img/structure/B2742857.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2742859.png)
![2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2742861.png)
![ethyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742862.png)



![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)


![2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide](/img/structure/B2742874.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide](/img/structure/B2742875.png)